molecular formula C65H116N6O21 B141446 Dtp-gdp CAS No. 130114-83-9

Dtp-gdp

Cat. No.: B141446
CAS No.: 130114-83-9
M. Wt: 1317.6 g/mol
InChI Key: DNUXJWBKTMJNEP-JVSLBXKQSA-N
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Description

Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate (Dtp-gdp) is a compound that combines the structural features of dithieno[3,2-b:2’,3’-d]pyrrole and guanosine diphosphate. Dithieno[3,2-b:2’,3’-d]pyrrole is a heterocyclic compound known for its electron-rich properties and applications in organic electronics. Guanosine diphosphate is a nucleoside diphosphate involved in various biochemical processes, including signal transduction and energy transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dithieno[3,2-b:2’,3’-d]pyrrole involves the fusion of two thiophene rings to a central pyrrole ring. This can be achieved through transition metal-catalyzed condensation polymerizations such as Yamamoto, Suzuki, or Stille-type coupling . The guanosine diphosphate component is typically synthesized through enzymatic dephosphorylation of guanosine triphosphate by GTPases .

Industrial Production Methods: Industrial production of Dithieno[3,2-b:2’,3’-d]pyrrole involves large-scale polymerization techniques, often using chemical oxidants like iron trichloride or ruthenium trichloride . Guanosine diphosphate is produced through biotechnological processes involving microbial fermentation and enzymatic reactions.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Dithieno[3,2-b:2’,3’-d]pyrrole-Guanosine Diphosphate is unique due to its combination of electronic properties from Dithieno[3,2-b:2’,3’-d]pyrrole and biochemical functionality from guanosine diphosphate. This dual functionality makes it a versatile compound for applications in both organic electronics and biochemical research.

Properties

CAS No.

130114-83-9

Molecular Formula

C65H116N6O21

Molecular Weight

1317.6 g/mol

IUPAC Name

[(2R)-3-[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-54(79)87-41-48(90-55(80)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)42-88-64(86)44(4)67-53(78)37-36-49(61(66)83)71-62(84)43(3)68-63(85)45(5)89-59(50(38-72)69-46(6)75)60(51(77)39-73)92-65-56(70-47(7)76)58(82)57(81)52(40-74)91-65/h38,43-45,48-52,56-60,65,73-74,77,81-82H,8-37,39-42H2,1-7H3,(H2,66,83)(H,67,78)(H,68,85)(H,69,75)(H,70,76)(H,71,84)/t43-,44-,45+,48+,49+,50-,51+,52+,56+,57+,58+,59+,60+,65-/m0/s1

InChI Key

DNUXJWBKTMJNEP-JVSLBXKQSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Synonyms

DTP-GDP
N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl

Origin of Product

United States

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